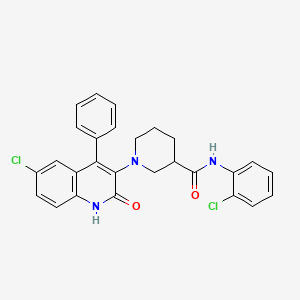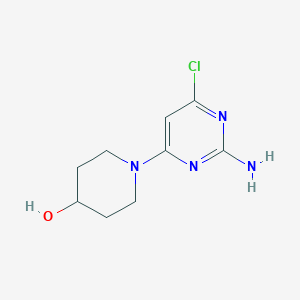![molecular formula C21H16BrN3O3 B10869362 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10869362.png)
2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromophenyl group, a dioxoimidazolidinyl moiety, and a naphthalenylacetamide structure. It is of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For example, the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst can yield the imidazolidinone intermediate.
Acylation Reaction: The imidazolidinone intermediate is then acylated with naphthalene-2-acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction of the imidazolidinone ring can yield various reduced derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Brominated quinones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolidinone ring may also play a role in binding to proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the bromophenyl group and has similar biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromophenyl group, used in antimicrobial and anticancer research.
Uniqueness
2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone core and naphthalenylacetamide structure differentiate it from other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C21H16BrN3O3 |
|---|---|
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H16BrN3O3/c22-16-6-9-18(10-7-16)25-20(27)13-24(21(25)28)12-19(26)23-17-8-5-14-3-1-2-4-15(14)11-17/h1-11H,12-13H2,(H,23,26) |
Clave InChI |
JTLBJKNIPDOIMN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)N1CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Tert-butyl-2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10869279.png)
![4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869283.png)
![N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10869285.png)
![2-methoxy-6-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10869292.png)
![2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B10869310.png)
![4-(1,2-benzothiazol-3-yl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B10869315.png)

![2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869324.png)

![(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869332.png)
![N-(5-bromopyridin-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10869341.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10869348.png)

![N-(2-chlorophenyl)-2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10869355.png)
